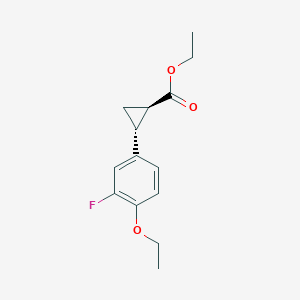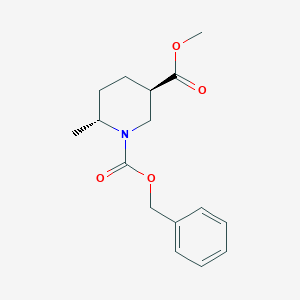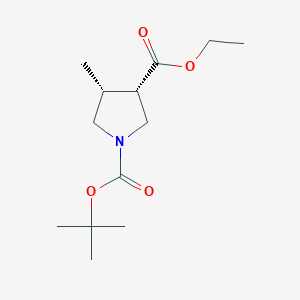
isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-isopropyl 2-((®-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a perfluorophenoxy group, a phenoxy group, and a phosphoryl group, all attached to an amino propanoate backbone. The stereochemistry of the compound is specified by the ® configuration at both the isopropyl and amino propanoate positions, which can significantly influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-isopropyl 2-((®-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Amino Propanoate Backbone: The synthesis begins with the preparation of ®-isopropyl 2-amino propanoate through the reaction of ®-isopropyl bromide with glycine in the presence of a base such as sodium hydroxide.
Attachment of the Phosphoryl Group: The next step involves the phosphorylation of the amino group using a phosphorylating agent such as phosphorus oxychloride (POCl3) under controlled conditions to form the phosphoryl amino intermediate.
Introduction of the Phenoxy and Perfluorophenoxy Groups: The final step is the nucleophilic substitution reaction where the phenoxy and perfluorophenoxy groups are introduced. This can be achieved by reacting the phosphoryl amino intermediate with phenol and perfluorophenol in the presence of a suitable catalyst such as triethylamine.
Industrial Production Methods
Industrial production of ®-isopropyl 2-((®-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions, high yields, and purity. Additionally, advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-isopropyl 2-((®-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or perfluorophenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Triethylamine (TEA), phenol, perfluorophenol
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: New compounds with different nucleophiles replacing the phenoxy or perfluorophenoxy groups.
Aplicaciones Científicas De Investigación
®-isopropyl 2-((®-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce phosphoryl and perfluorophenoxy groups into target molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of ®-isopropyl 2-((®-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phosphoryl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the perfluorophenoxy and phenoxy groups can enhance the compound’s binding affinity to hydrophobic pockets within proteins, leading to modulation of their function.
Comparación Con Compuestos Similares
Similar Compounds
- ®-isopropyl 2-((®-(phenoxy)(phenoxy)phosphoryl)amino)propanoate
- ®-isopropyl 2-((®-(perfluorophenoxy)(perfluorophenoxy)phosphoryl)amino)propanoate
- ®-isopropyl 2-((®-(phenoxy)(perfluorophenoxy)phosphoryl)amino)propanoate
Uniqueness
®-isopropyl 2-((®-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate is unique due to the presence of both perfluorophenoxy and phenoxy groups, which impart distinct chemical and biological properties. The combination of these groups with the phosphoryl and amino propanoate backbone enhances the compound’s stability, reactivity, and potential for specific biological interactions compared to similar compounds with only phenoxy or perfluorophenoxy groups.
Propiedades
IUPAC Name |
propan-2-yl (2R)-2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F5NO5P/c1-9(2)27-18(25)10(3)24-30(26,28-11-7-5-4-6-8-11)29-17-15(22)13(20)12(19)14(21)16(17)23/h4-10H,1-3H3,(H,24,26)/t10-,30-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIILDBHEJQLACD-WDYDWSGBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)C)N[P@@](=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F5NO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid hydrochloride hydrate](/img/structure/B8065252.png)





![n-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3s)-3-hydroxypyrrolidin-1-yl]-5-(1h-pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B8065291.png)


![1-{3-[(3,5-Dihydroxyphenyl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B8065316.png)

![6H-Pyrrolo[4,3,2-ef][2]benzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro-](/img/structure/B8065322.png)
![{5-[1-Amino-2-(tert-butoxy)-2-oxoethyl]thiophen-2-yl}boronic acid](/img/structure/B8065324.png)
![(2s,4r)-1-[(Tert-butoxy)carbonyl]-4-sulfanylpyrrolidine-2-carboxylic acid](/img/structure/B8065335.png)
